

# Spectroscopic Profile of Diacetone-D-Glucose: An In-depth Technical Guide

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Compound of Interest		
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This technical guide provides a comprehensive overview of the spectroscopic data for **diacetone-D-glucose** (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose), a pivotal intermediate in carbohydrate chemistry and a valuable chiral building block in drug development. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format to facilitate its use in research and development. Detailed experimental protocols for acquiring such data are also provided, alongside logical workflow visualizations.

# Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR data for **diacetone-D-glucose**, typically recorded in deuterated chloroform (CDCl<sub>3</sub>).

### <sup>1</sup>H NMR Spectroscopic Data

The proton NMR spectrum of **diacetone-D-glucose** is characterized by well-resolved signals corresponding to the protons of the glucofuranose ring and the isopropylidene protecting groups.



Proton (H)	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	5.92	d	3.6
H-2	4.51	d	3.6
H-3	~4.30	m	-
H-4	~4.05	m	-
H-5	~4.30	m	-
H-6a	~4.14	m	-
H-6b	~3.99	m	-
CH₃ (isopropylidene)	1.48	S	-
CH₃ (isopropylidene)	1.43	S	-
CH₃ (isopropylidene)	1.35	S	-
CH₃ (isopropylidene)	1.30	S	-

## <sup>13</sup>C NMR Spectroscopic Data

The carbon NMR spectrum provides insight into the carbon framework of the molecule. The following data is for a closely related derivative, 1,2:5,6-Di-O-isopropylidene-3-O-methylsulfonyl- $\alpha$ -D-glucofuranose, and serves as a close approximation.[1]



Carbon (C)	Chemical Shift (δ, ppm)
C-1	105.2
C-2	83.7
C-3	82.7
C-4	79.8
C-5	72.1
C-6	67.6
C (quat, isopropylidene)	112.7
C (quat, isopropylidene)	109.6
CH₃ (isopropylidene)	26.9
CH₃ (isopropylidene)	26.6
CH₃ (isopropylidene)	26.2
CH₃ (isopropylidene)	25.2

## Infrared (IR) Spectroscopic Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **diacetone-D-glucose** is typically acquired from a KBr pellet or a Nujol mull.[2] The spectrum is dominated by absorptions corresponding to C-H and C-O bonds.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3500	Strong, Broad	O-H stretch (hydroxyl group)
2990-2850	Strong	C-H stretch (alkane)
1380, 1370	Medium	C-H bend (gem-dimethyl of isopropylidene)
1250-1000	Strong	C-O stretch (ethers and alcohol)



## Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structure. For **diacetone-D-glucose**, electron ionization (EI) is a common method.

m/z	Relative Intensity	Assignment
260	Low	[M]+ (Molecular Ion)
245	High	[M - CH <sub>3</sub> ] <sup>+</sup>
101	High (often base peak)	Fragment from the 1,2-O-isopropylidene group
43	High	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> or [CH <sub>3</sub> CO] <sup>+</sup>

## **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized by the user.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation:

- Weigh approximately 5-10 mg of diacetone-D-glucose.
- Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition:

- Instrument: 400 MHz NMR Spectrometer
- Pulse Program: Standard single-pulse (zg30)



• Number of Scans: 16-32

Relaxation Delay: 1.0 s

• Spectral Width: -2 to 12 ppm

Temperature: 298 K

#### <sup>13</sup>C NMR Acquisition:

• Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)

Pulse Program: Standard single-pulse with proton decoupling (zgpg30)

Number of Scans: 1024-4096

Relaxation Delay: 2.0 s

Spectral Width: 0 to 220 ppm

• Temperature: 298 K

## Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

- Grind a small amount (~1-2 mg) of diacetone-D-glucose with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the mixture into a pellet press.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>. A background spectrum of a blank KBr pellet should be collected first.



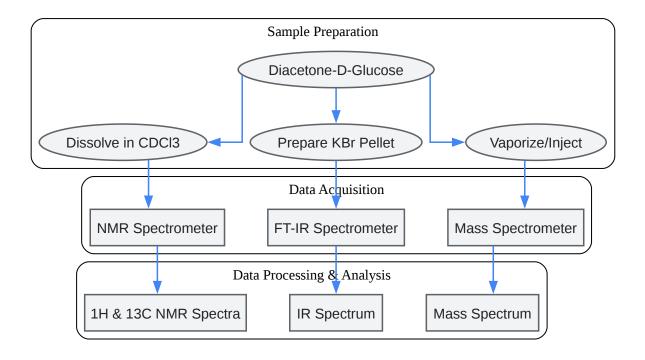
### **Electron Ionization Mass Spectrometry (EI-MS)**

- Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a
  volatile solvent for injection into a gas chromatograph coupled to the mass spectrometer
  (GC-MS).
- The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV).
- The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
- The detector records the abundance of each ion to generate the mass spectrum.

# Visualization of Workflows and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of how the data is used for structure elucidation.

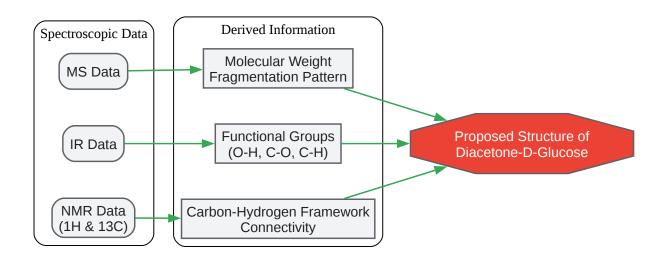




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Caption: General experimental workflow for spectroscopic analysis.





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Caption: Logical relationship for structure elucidation.

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### References

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- 2. Diacetone-D-glucose | C12H20O6 | CID 7067560 PubChem [pubchem.ncbi.nlm.nih.gov]
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